The compound is cataloged under various identifiers, including the Chemical Abstracts Service number 72045-93-3. Its molecular formula is with a molecular weight of approximately 288.65 g/mol . This compound is part of a broader class of chemicals known for their utility in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways.
The synthesis of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline typically involves several key steps:
Detailed synthetic routes can vary, but they typically involve electrophilic aromatic substitution reactions where the trifluoromethyl group is introduced at specific positions on the aromatic ring .
The molecular structure of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline features:
The structural formula can be represented as follows:
These structural characteristics contribute to its reactivity and potential interactions in biological systems .
The chemical reactivity of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline is influenced by its functional groups:
The mechanism of action for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline primarily involves its interaction with biological targets through:
Research indicates that compounds with similar structures often exhibit activity against various diseases, including cancer and inflammation .
The physical and chemical properties of 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline include:
These properties affect its handling, storage conditions, and suitability for various applications .
2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline has several scientific applications:
This compound exemplifies the intersection of organic chemistry and applied sciences, highlighting its importance across multiple disciplines.
The aryloxy pyridine linkage in 2-(3-pyridinyloxy)-5-(trifluoromethyl)aniline confers unique conformational flexibility and hydrogen-bonding capabilities critical for target engagement. This ether bridge connects electron-deficient (pyridine) and electron-rich (aniline) systems, facilitating:
Structurally analogous scaffolds demonstrate validated bioactivity:
Table 1: Bioactive Compounds Utilizing Pyridine-Aniline Hybrid Scaffolds
Compound | Therapeutic Target | Biological Activity |
---|---|---|
Zelenirstat | N-myristoyltransferase | Disrupts mitochondrial OXPHOS in TNBC cells [2] |
4-(3-Pyridinyloxy)-2-(trifluoromethyl)aniline | Kinases (e.g., RAF) | Patent-protected kinase inhibition scaffold [6] |
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Ir(III) emitters (OLEDs) | Non-therapeutic; coordinates iridium for blue phosphorescence [8] |
3-(Aminomethyl)-5-(trifluoromethyl)aniline | Chemical intermediate | Building block for ADC payloads [4] |
The -CF₃ group at the 5-position of the aniline ring profoundly influences the scaffold’s bioactivity through:
In kinase inhibitor design (e.g., RAF inhibitors), the -CF₃ group:
Table 2: Impact of -CF₃ Position on Aniline Reactivity & Bioactivity
Substitution Pattern | pKa (Aniline NH₂) | Log D₇.₄ | Key Applications |
---|---|---|---|
5-(Trifluoromethyl)aniline | 3.1 ± 0.2 | 2.8 | Kinase inhibitors, NMTis [2] [5] |
3-(Trifluoromethyl)aniline | 2.9 ± 0.3 | 2.7 | Agrochemicals [8] |
4-(Trifluoromethyl)aniline | 3.4 ± 0.2 | 3.1 | PET tracers |
Aryloxy pyridine derivatives have enabled breakthroughs across therapeutic domains:
Oncology & Targeted Therapies
Chemical Biology & Diagnostics
Agrochemical Development
Despite promising applications, significant opportunities remain unexplored:
Underexplored Oncology Targets
Non-Oncological Applications
Chemical Optimization Frontiers
Table 3: Priority Research Directions for Scaffold Development
Unmet Need | Hypothesis | Validation Approach |
---|---|---|
Pancreatic cancer efficacy | Scaffold disrupts OXPHOS in Kras-mutant cells | Seahorse assays in Panc-1 lines |
Fibrosis modulation | PDGFRβ kinase inhibition attenuates TGF-β signaling | Kinase profiling & collagen deposition assays |
Enantioselective synthesis | Chiral catalysts control biaryl bond formation | HPLC-MS with chiral stationary phases |
ADC metabolic stability | -CF₃ reduces CYP450-mediated deamination | Microsomal stability screening |
Concluding Remarks
2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline represents a pharmacologically privileged scaffold with demonstrable impacts in oncology and kinase modulation. Strategic exploitation of its pyridine-aniline hybridization and trifluoromethyl pharmacophore enables rational design of next-generation therapeutics. Bridging existing knowledge gaps—particularly in non-oncological diseases, tumor microenvironment interactions, and stereoselective synthesis—could unlock transformative therapeutic applications. Future research should prioritize in vivo validation in fibrotic/metabolic diseases and asymmetric synthetic routes to access novel chemical space.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0